molecular formula C10H12O2 B14054446 1-(2-(Hydroxymethyl)phenyl)propan-2-one

1-(2-(Hydroxymethyl)phenyl)propan-2-one

Cat. No.: B14054446
M. Wt: 164.20 g/mol
InChI Key: SUOQXJIOEQMJSS-UHFFFAOYSA-N
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Description

1-(2-(Hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12O2 It is a derivative of phenylpropanone, featuring a hydroxymethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-(Hydroxymethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with chloroacetone, followed by reduction and hydroxymethylation. The reaction conditions typically require a Lewis acid catalyst such as aluminum chloride and an appropriate reducing agent like lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic coupling of 1,4-benzenedimethanol with ethanol using a ruthenium catalyst. This method allows for high yields and efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 1-(2-Carboxyphenyl)propan-2-one.

    Reduction: 1-(2-(Hydroxymethyl)phenyl)propan-2-ol.

    Substitution: 1-(2-(Methoxymethyl)phenyl)propan-2-one.

Scientific Research Applications

1-(2-(Hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Hydroxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-(Hydroxymethyl)phenyl)propan-2-one can be compared with similar compounds such as phenylacetone and 2-hydroxy-2-methylpropiophenone:

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-[2-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H12O2/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3

InChI Key

SUOQXJIOEQMJSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=CC=C1CO

Origin of Product

United States

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